molecular formula C14H24Cl2N2Pd B12876701 Palladium(2+),N,N,N',N'-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride

Palladium(2+),N,N,N',N'-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride

Cat. No.: B12876701
M. Wt: 397.7 g/mol
InChI Key: SAHOFBKLNDOLHP-UHFFFAOYSA-L
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Description

Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride is a coordination complex of palladium This compound is known for its unique structure, which includes a palladium ion coordinated with N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine and two chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride typically involves the reaction of palladium(II) chloride with N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the palladium ion. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent extraction and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride undergoes various types of chemical reactions, including:

    Oxidation: The palladium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to palladium(0) species.

    Substitution: Ligands coordinated to the palladium can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) nanoparticles. Substitution reactions can result in a variety of palladium complexes with different ligands .

Scientific Research Applications

Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

    Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride exerts its effects involves the coordination of the palladium ion with various substrates. This coordination can activate the substrates for subsequent chemical reactions. In biological systems, the compound can interact with cellular components, leading to changes in cellular function and potentially inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine: Similar structure but without chloride ions.

    Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,diacetate: Similar structure but with acetate ions instead of chloride.

Uniqueness

Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride is unique due to its specific ligand coordination and the presence of chloride ions, which can influence its reactivity and stability. This makes it particularly useful in certain catalytic and medicinal applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H24Cl2N2Pd

Molecular Weight

397.7 g/mol

IUPAC Name

palladium(2+);1-N,1-N,2-tris(prop-2-enyl)pent-4-ene-1,2-diamine;dichloride

InChI

InChI=1S/C14H24N2.2ClH.Pd/c1-5-9-14(15,10-6-2)13-16(11-7-3)12-8-4;;;/h5-8H,1-4,9-13,15H2;2*1H;/q;;;+2/p-2

InChI Key

SAHOFBKLNDOLHP-UHFFFAOYSA-L

Canonical SMILES

C=CCC(CC=C)(CN(CC=C)CC=C)N.[Cl-].[Cl-].[Pd+2]

Origin of Product

United States

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